4-(1H-imidazol-2-ylmethyl)morpholine

Description

Contextualization within Hybrid Heterocyclic Chemistry

In medicinal chemistry, the strategy of creating hybrid molecules by combining two or more pharmacophores into a single entity is a well-established approach for the development of new therapeutic agents. nih.govmdpi.com This technique, known as molecular hybridization, aims to design novel compounds with potentially enhanced affinity, greater efficacy, or a more desirable pharmacological profile than the individual components. nih.gov

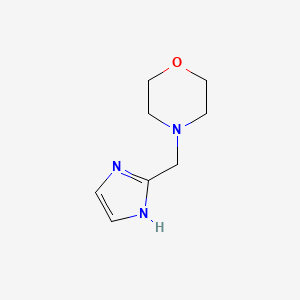

The structure of 4-(1H-imidazol-2-ylmethyl)morpholine is a prime example of this concept. It is a hybrid compound that covalently links an imidazole (B134444) ring to a morpholine (B109124) ring via a methylene (B1212753) bridge. The design of such molecules is often rational, building upon the recognized biological activities of each heterocyclic system. Researchers synthesize these hybrids to explore new chemical space and to investigate the potential for synergistic effects between the integrated pharmacophores. nih.govresearchgate.net The synthesis of related imidazole-morpholine hybrids has been reported in scientific literature, underscoring the chemical feasibility and interest in this class of compounds. researchgate.netresearchgate.net

Significance of Imidazole and Morpholine Moieties in Chemical Research

Both the imidazole and morpholine rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. mdpi.comnih.govnih.gov

Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. biomedpharmajournal.orgbenthamdirect.com Its significance stems from several key properties:

Biological Prevalence: The imidazole nucleus is a core component of essential natural molecules, including the amino acid histidine and histamine. biomedpharmajournal.orgsemanticscholar.org

Pharmacological Versatility: Imidazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. biomedpharmajournal.orgingentaconnect.comresearchgate.net

Physicochemical Properties: As a polar and ionizable group, the imidazole moiety can enhance the pharmacokinetic properties of a molecule, such as water solubility. semanticscholar.org

Binding Capabilities: The structural features of the imidazole ring allow it to interact with various enzymes and receptors through hydrogen bonding, coordination, and other noncovalent forces. benthamdirect.comresearchgate.net

Morpholine Moiety: Morpholine is a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. researchgate.net It is widely used in drug design for its favorable characteristics:

Biological Activity: Thoughtfully substituted morpholine derivatives are integral to compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory actions. jchemrev.com

Structural Scaffold: It serves as a versatile and synthetically accessible building block that can correctly orient other functional groups for optimal interaction with biological targets. nih.govnih.gov

The combination of these two privileged scaffolds in one molecule provides a rich platform for discovering new bioactive compounds. A selection of well-known drugs containing either an imidazole or a morpholine moiety is presented below.

| Drug Name | Heterocyclic Moiety | Therapeutic Class |

| Metronidazole | Imidazole | Antibiotic/Antiprotozoal |

| Ketoconazole | Imidazole | Antifungal |

| Losartan | Imidazole | Antihypertensive |

| Linezolid | Morpholine | Antibiotic |

| Gefitinib | Morpholine | Anticancer |

| Aprepitant | Morpholine | Antiemetic |

Scope and Academic Relevance of the Research Outline

The academic relevance of studying compounds like this compound lies in its potential as a core scaffold for drug discovery. Research in this area typically focuses on several key aspects:

Synthesis and Characterization: The development of efficient synthetic routes to create libraries of related imidazole-morpholine hybrids is a primary objective. nih.gov These novel compounds are then rigorously characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structures.

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with different substituents on the imidazole or morpholine rings, researchers can systematically investigate how structural modifications affect biological activity. This process is crucial for identifying the key chemical features required for potency and selectivity.

Exploration of Biological Targets: Hybrid molecules containing these scaffolds are evaluated against a wide range of biological targets. For instance, research has been conducted on similar hybrid structures as potential inhibitors of enzymes or as agents targeting specific cellular receptors. nih.govnih.gov The goal is to uncover novel mechanisms of action and identify lead compounds for further development.

The study of this compound and its derivatives is part of a broader effort in medicinal chemistry to generate novel chemical entities with therapeutic potential. The combination of the proven pharmacophores of imidazole and morpholine provides a rational starting point for the design and synthesis of new generations of bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCDXDJPRPTLCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297542 | |

| Record name | 4-(1H-imidazol-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54534-92-8 | |

| Record name | NSC116534 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-imidazol-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Constructing the 4-(1H-imidazol-2-ylmethyl)morpholine Scaffold

The construction of the this compound framework can be achieved through several strategic disconnections. The most common approaches involve forming the C-N bond between the pre-formed morpholine (B109124) and imidazole-methylene moieties or, alternatively, constructing one of the heterocyclic rings onto a precursor already containing the other.

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This reaction is a powerful tool for C-C bond formation and the introduction of an aminoalkyl group into a substrate. ias.ac.innih.gov

A plausible, though less commonly cited, route to the this compound scaffold involves a Mannich-type reaction. In this approach, morpholine and formaldehyde (B43269) react to form the electrophilic Eschenmoser's salt precursor, the N,N-dimethyleniminium ion. This iminium ion can then react with an imidazole (B134444) derivative that has an activated C-H bond.

Mechanism:

Iminium Ion Formation: Morpholine reacts with formaldehyde in an acidic medium to generate a morpholin-4-ylmethanaminium ion. This species is a potent electrophile.

Electrophilic Attack: The imidazole ring, being an electron-rich heterocycle, can act as the nucleophile. The C2 position of imidazole is known to be susceptible to electrophilic attack, particularly when the N1 and N3 positions are protonated or substituted.

Aromatization: Following the addition of the morpholinomethyl group to the C2 position, a proton is lost, restoring the aromaticity of the imidazole ring and yielding the final product.

While direct aminomethylation of the parent imidazole at the C2 position can be challenging, the reaction can be facilitated with more activated imidazole precursors. Mechanistic considerations include the potential for side reactions, such as the formation of bis-aminomethylated products if other positions on the imidazole ring are sufficiently activated. nih.gov In some cases, Mannich reactions can be followed by spontaneous elimination (deamination) to form vinyl derivatives, although this is more common with ketone substrates than with electron-rich heterocycles. rsc.org

| Component | Example | Role in Reaction |

|---|---|---|

| Active Hydrogen Compound | 1H-imidazole | Nucleophile (C-H acidic substrate) |

| Aldehyde | Formaldehyde | Forms the methylene (B1212753) bridge and activates the amine |

| Amine | Morpholine | Nucleophile that forms the iminium ion |

Nucleophilic substitution represents a more direct and widely employed strategy for synthesizing the target scaffold. This method typically involves the reaction of a nucleophilic amine with an electrophilic alkyl halide.

The most common pathway is the alkylation of morpholine with a 2-(halomethyl)imidazole, such as 2-(chloromethyl)-1H-imidazole. vulcanchem.com The reaction proceeds via a standard SN2 mechanism where the secondary amine nitrogen of morpholine attacks the electrophilic methylene carbon, displacing the halide leaving group. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the morpholine, increasing its nucleophilicity.

A similar strategy has been successfully applied to the synthesis of the related benzimidazole (B57391) analog, 4-((1H-benzimidazol-2-yl)methyl)morpholine. mdpi.com In this synthesis, 2-chloromethyl-1H-benzimidazole was reacted with morpholine in acetonitrile (B52724) using potassium carbonate as the base, with the mixture being refluxed overnight to afford the desired product. mdpi.com This demonstrates the robustness of the nucleophilic substitution approach for this class of compounds.

Typical Reaction Conditions:

Nucleophile: Morpholine

Electrophile: 2-(Chloromethyl)-1H-imidazole or 2-(bromomethyl)-1H-imidazole

Base: Potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or another non-nucleophilic organic or inorganic base. mdpi.com

Solvent: Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF). mdpi.com

While the final C-N bond is often formed by substitution, the synthesis of the key precursors—the imidazole and morpholine rings—relies on cyclization reactions. These methods provide access to the substituted heterocyclic building blocks required for the final coupling step.

Imidazole Ring Formation: The imidazole ring can be constructed through various methods. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), known as the Radziszewski synthesis. For a 2-substituted imidazole, the reaction can be adapted by using appropriate starting materials. For instance, a glyoxal (B1671930) derivative, an aldehyde, and ammonia can cyclize to form the core imidazole structure. nih.gov Subsequent functionalization, such as chlorination of a hydroxymethyl group at the C2 position, would yield the necessary 2-(chloromethyl)imidazole electrophile. researchgate.net

Morpholine Ring Formation: The synthesis of the morpholine ring often involves intramolecular cyclization. researchgate.net A prevalent method starts with a β-amino alcohol, which can be N-alkylated with a 2-haloethanol derivative. The resulting N-substituted diethanolamine (B148213) can then undergo acid-catalyzed dehydration and cyclization to form the morpholine ring. researchgate.net Another powerful strategy involves the reaction of β-amino alcohols with a vinyl sulfonium (B1226848) salt, which acts as a bis-electrophile, leading to high yields of the corresponding morpholine under simple reaction conditions. bris.ac.uk These methods provide access to the morpholine nucleophile used in substitution strategies.

Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from laboratory scale to multi-gram or kilogram production requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility. mdpi.comresearchgate.net For the synthesis of this compound, particularly via the robust nucleophilic substitution pathway, several factors are critical.

Key Optimization Parameters:

Reagent Selection: On a large scale, the cost and availability of starting materials like 2-(chloromethyl)imidazole and morpholine are paramount. Alternative leaving groups to chloride, such as bromide or mesylate, may offer different reactivity profiles but at a different cost. The choice of base is also critical; inexpensive inorganic bases like K₂CO₃ are often preferred over more expensive organic bases. mdpi.com

Solvent Choice: Solvents should be chosen based on reaction performance, safety (flash point, toxicity), and ease of removal and recovery. While DMF is an excellent polar aprotic solvent, its high boiling point and toxicity can make it problematic on a large scale. Acetonitrile is often a suitable alternative. mdpi.com

Reaction Conditions: Temperature, reaction time, and reagent stoichiometry must be finely tuned. Exothermic events, such as the addition of reagents, need to be controlled through slow addition or external cooling to prevent runaway reactions. researchgate.net Minimizing reaction time reduces energy consumption and improves throughput.

Work-up and Purification: Large-scale purification via column chromatography is often impractical and expensive. The ideal process results in a product that can be isolated by crystallization. mdpi.com This involves selecting an appropriate solvent system from which the product precipitates in high purity, leaving impurities behind in the mother liquor. The number of extraction and wash steps should also be minimized to reduce solvent waste and processing time.

For example, in a scaled-up process, a transfer hydrogenation might be replaced with a catalytic hydrogenation in a specialized reactor to improve safety and efficiency. researchgate.net Similarly, a reaction that is difficult to reproduce, like certain aldol (B89426) reactions, might be replaced with a more reliable alternative, such as a Keck asymmetric aldol reaction, to ensure batch-to-batch consistency. mdpi.com

Derivatization and Functionalization of the Core Structure

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships or to tune its physicochemical properties. The imidazole ring, with its two distinct nitrogen atoms and reactive carbon positions, offers multiple sites for functionalization.

The imidazole ring is amphoteric, with the N1 position being weakly acidic and the N3 position being basic. nih.gov This dual nature allows for a variety of chemical transformations.

N-Substitution: The most common modification is alkylation or arylation at the N1 position of the imidazole ring. After deprotonation with a suitable base (e.g., sodium hydride or potassium carbonate), the resulting imidazolide (B1226674) anion is a potent nucleophile. It can react with a wide range of electrophiles, such as alkyl halides, benzyl (B1604629) halides, or acyl chlorides, to yield N1-substituted derivatives. mdpi.com For instance, the N-alkylation of the related 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl chloride in the presence of potassium carbonate has been reported to proceed efficiently. mdpi.com This reaction is fundamental for introducing diverse substituents to modulate the molecule's properties.

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a modern and atom-economical approach to derivatization. The C4 and C5 positions of the imidazole ring can undergo electrophilic substitution, although this often requires harsh conditions. More recent metal-free methods have been developed for the regioselective C-2–H functionalization of 1-substituted imidazoles using acylacetylene/aldehyde pairs, leading to the installation of 1,3-dicarbonyl systems. sci-hub.se While this would require prior N-substitution of the target scaffold, it highlights the potential for late-stage diversification at carbon positions.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| N1 | N-Alkylation/Arylation | Base (e.g., K₂CO₃, NaH), Electrophile (e.g., R-X, Ar-X) | N-Alkyl, N-Aryl |

| N1 | N-Acylation | Base, Acyl Halide (RCOCl) | N-Acyl |

| C4/C5 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| C4/C5 | Nitration | HNO₃/H₂SO₄ | Nitro |

Modifications at the Morpholine Ring

The morpholine ring of this compound, while generally stable, presents opportunities for structural diversification. Methodologies for the modification of the morpholine moiety in related systems can be extrapolated to this specific scaffold, primarily focusing on the introduction of substituents at the carbon atoms of the ring.

One theoretical approach to functionalize the morpholine ring is through oxidation to a morpholin-3-one (B89469) derivative. This transformation would introduce a carbonyl group, which can then serve as a handle for a variety of subsequent reactions, such as aldol condensations or the introduction of nucleophiles.

Another potential avenue for modification involves the synthesis of substituted morpholine rings prior to their attachment to the imidazol-2-ylmethyl fragment. For instance, the use of pre-functionalized morpholines, such as 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine, in the initial alkylation reaction with 2-(chloromethyl)-1H-imidazole would yield analogues with substituents on the morpholine ring. While not a direct modification of the parent compound, this approach allows for systematic variation of the morpholine moiety.

Research into the synthesis of substituted morpholines has explored various strategies, including intramolecular cyclization of functionalized amino alcohols and palladium-catalyzed carboamination reactions. These methods, while not directly applied to this compound in the reviewed literature, represent the current state-of-the-art in morpholine synthesis and could be adapted for the creation of complex derivatives.

Linker Region Derivatization

The methylene (-CH2-) linker connecting the imidazole and morpholine rings is another key site for chemical modification. Derivatization of this linker can influence the spatial orientation of the two heterocyclic rings and introduce new functional groups for further elaboration.

A plausible strategy for linker modification is the synthesis of analogues with substituents on the methylene bridge. This could be achieved by starting with a substituted 2-(chloromethyl)imidazole derivative, for example, 2-(1-chloroethyl)-1H-imidazole, which would result in a methyl group on the linker.

Comprehensive Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(1H-imidazol-2-ylmethyl)morpholine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine (B109124) ring, the imidazole (B134444) ring, and the connecting methylene (B1212753) bridge. The morpholine protons typically appear as two multiplets or triplets corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. The methylene bridge protons would likely present as a singlet, while the two protons on the imidazole ring would appear as distinct singlets or doublets in the aromatic region.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon environment. This includes two signals for the morpholine carbons, one for the methylene bridge, and three for the imidazole ring carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbon atoms of the imidazole ring are expected to resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the morpholine ring and the methylene bridge. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Imidazole | C2 | - | ~145 |

| Imidazole | C4/C5 | ~7.0-7.2 | ~120-128 |

| Methylene | -CH₂- | ~3.6 | ~55 |

| Morpholine | N-CH₂ | ~2.5 | ~54 |

| Morpholine | O-CH₂ | ~3.7 | ~67 |

| Imidazole | N-H | ~10-12 (broad) | - |

Note: Predicted values are based on standard chemical shift ranges and data for analogous structures. Actual experimental values may vary based on solvent and other conditions.

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the specific electronic environments of the nitrogen atoms within the molecule. For this compound, three distinct nitrogen signals would be expected. The sp³-hybridized morpholine nitrogen would appear at a significantly different chemical shift compared to the two sp²-hybridized nitrogens of the imidazole ring. Furthermore, ¹⁵N NMR can distinguish between the pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens of the imidazole moiety, providing valuable data on tautomeric forms and hydrogen bonding interactions in the solid state. researchgate.net

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing complex structural details. slideshare.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show a clear correlation between the signals of the adjacent methylene protons within the morpholine ring (O-CH₂-CH₂-N), confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the already-assigned proton spectrum. youtube.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly vital for establishing the connectivity between the different fragments of the molecule. Key correlations would be expected from the methylene bridge protons to the C2 carbon of the imidazole ring and to the carbons of the morpholine ring adjacent to the nitrogen, confirming the entire molecular skeleton. youtube.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the imidazole and morpholine rings. slideshare.netprinceton.edu

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Morpholine H (O-CH₂) | Morpholine H (N-CH₂) | Connectivity within the morpholine ring |

| HSQC | All Protons | Directly bonded Carbons | C-H one-bond correlations for definitive assignment |

| HMBC | Methylene bridge H | Imidazole C2, Morpholine C (N-CH₂) | Confirms link between rings and methylene bridge |

While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the structure in the solid phase. This technique is highly sensitive to the local environment and can distinguish between different crystalline forms (polymorphs) or non-equivalent molecules within the crystal's unit cell. researchgate.net For this compound, ssNMR could provide valuable information on intermolecular interactions, such as hydrogen bonding, and confirm the tautomeric state of the imidazole ring in the crystal lattice. researchgate.net

X-ray Crystallography for Definitive Molecular and Supramolecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide an unequivocal confirmation of its molecular structure. The analysis yields precise data on bond lengths, bond angles, and torsion angles, offering a complete geometric description of the molecule. researchgate.netnih.gov

Furthermore, the crystallographic data would reveal the supramolecular architecture, detailing the intermolecular interactions that govern the crystal packing. nih.gov Of particular interest would be the hydrogen bonding network. The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the morpholine oxygen, the morpholine nitrogen, and the pyridine-type nitrogen of the imidazole ring can all act as hydrogen bond acceptors. nih.govbohrium.com These interactions play a critical role in the formation of higher-order structures, such as chains, sheets, or three-dimensional networks. nih.gov

Table 3: Illustrative Crystal Structure Data Obtainable from X-ray Diffraction (Based on Analogous Imidazole Compounds)

| Parameter | Example Data | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/n | Defines the symmetry elements within the crystal |

| Unit Cell Dimensions (a, b, c, β) | a = 15.6 Å, b = 4.7 Å, c = 17.6 Å, β = 99.1° | Dimensions of the repeating unit in the crystal |

| Hydrogen Bond Geometry (D-H···A) | N1-H1···N2, Distance = 2.84 Å, Angle = 171° | Confirms and quantifies intermolecular hydrogen bonds nih.gov |

Note: The data presented are for an exemplary compound, 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The three-dimensional structure of this compound is defined by the specific arrangement of its constituent atoms and the nature of the chemical bonds between them. The morpholine ring typically adopts a stable chair conformation, which minimizes steric strain. In this conformation, the bond angles around the carbon, nitrogen, and oxygen atoms are expected to be close to the ideal tetrahedral angle of 109.5°.

Below is a table summarizing the typical bond lengths and angles found in the imidazole and morpholine components of the molecule.

| Structural Feature | Parameter | Typical Value |

| Imidazole Ring | C=N Bond Length | ~1.31 Å vulcanchem.com |

| C-C Bond Length | ~1.38 Å vulcanchem.com | |

| C-N Bond Length | ~1.35 Å | |

| Morpholine Ring | C-C Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å | |

| C-O Bond Length | ~1.43 Å | |

| C-N-C Bond Angle | ~109° | |

| C-O-C Bond Angle | ~111° | |

| C-C-N Bond Angle | ~110° | |

| C-C-O Bond Angle | ~110° |

Note: The values presented are generalized and can vary based on the specific crystalline form and experimental conditions.

Investigation of Intermolecular Interactions in the Crystalline State

In the solid state, molecules of this compound are organized in a crystalline lattice, held together by various intermolecular forces. The most significant of these is hydrogen bonding. The imidazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of hydrogen bonds between adjacent molecules, creating chains or more complex networks.

Mass Spectrometry for Molecular Weight and Elemental Composition Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of this compound, which has a molecular formula of C8H13N3O. The exact mass of this compound can be calculated and compared to the experimentally measured value to confirm its identity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS can be employed to assess the purity of a sample. The gas chromatograph separates the target compound from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. By comparing the retention time and mass spectrum of the main peak to a reference standard, the identity and purity of the compound can be confirmed.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, characteristic vibrational frequencies can be assigned to specific bonds and functional groups. For example, the stretching vibration of the C-H bonds in the morpholine ring is typically observed around 2850 cm⁻¹. vulcanchem.com The C=N stretching of the imidazole ring gives rise to a band in the region of 1605 cm⁻¹. vulcanchem.com The C-O-C stretching of the morpholine ether linkage can be identified by a strong absorption around 1120 cm⁻¹. vulcanchem.com The N-H stretching vibration of the imidazole ring is expected to appear as a broad band in the region of 3100-3500 cm⁻¹.

The following table summarizes some of the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3100-3500 (broad) |

| Morpholine C-H | Stretching | ~2850 vulcanchem.com |

| Imidazole C=N | Stretching | ~1605 vulcanchem.com |

| Imidazole C=C | Stretching | ~1500-1600 |

| Morpholine C-O-C | Stretching | ~1120 vulcanchem.com |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C8H13N3O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis of a pure sample should closely match these theoretical values, providing a confirmation of the compound's stoichiometry.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 57.46%

Hydrogen (H): 7.84%

Nitrogen (N): 25.13%

Oxygen (O): 9.57%

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, spectroscopic properties, and reactivity indices.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 4-(1H-imidazol-2-ylmethyl)morpholine, this involves exploring its conformational landscape. The morpholine (B109124) ring is known to predominantly adopt a stable chair conformation. rsc.orgnih.govresearchgate.net Studies on morpholine itself have identified two primary chair conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). nih.gov The equatorial conformer is generally found to be more stable. nih.govresearchgate.net

In this compound, the nitrogen of the morpholine ring is substituted, but the ring itself is expected to retain this preference for a chair geometry. The primary source of conformational flexibility arises from the rotation around the single bonds of the methylene (B1212753) linker connecting the imidazole (B134444) and morpholine rings. A potential energy scan for the dihedral angles involving this linker would reveal the lowest energy conformers. nih.gov For similar bicyclic heterocyclic systems, DFT calculations are routinely used to identify the global minimum energy structure. mdpi.com

DFT calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include N-H stretching in the imidazole ring (typically above 3000 cm⁻¹), C-H stretching, C-N stretching, and the C-O-C stretching of the morpholine ether group. researchgate.net Computational studies on related imidazole and morpholine derivatives show good agreement between calculated and observed frequencies after applying appropriate scaling factors. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov For this molecule, distinct signals would be expected for the protons and carbons of the imidazole and morpholine rings, as well as the connecting methylene group. Correlation graphs between experimental and theoretical chemical shifts for similar compounds, such as N-substituted benzimidazoles, often show high correlation coefficients (R² > 0.99), validating the computational approach. nih.gov

| Spectroscopic Parameter | Typical Predicted Range (based on related compounds) | Key Structural Feature |

| IR Frequency (cm⁻¹) | 3100 - 3400 | Imidazole N-H Stretch |

| 2800 - 3000 | Aliphatic C-H Stretch (Morpholine, linker) | |

| 1050 - 1150 | Morpholine C-O-C Stretch | |

| ¹H NMR (ppm) | 7.0 - 7.5 | Imidazole Ring Protons |

| 3.6 - 3.8 | Morpholine Protons (-O-CH₂-) | |

| 2.5 - 2.7 | Morpholine Protons (-N-CH₂-) | |

| 3.5 - 4.0 | Methylene Linker Protons (-N-CH₂-Im) | |

| ¹³C NMR (ppm) | 115 - 140 | Imidazole Ring Carbons |

| 65 - 70 | Morpholine Carbons (-O-CH₂-) | |

| 50 - 55 | Morpholine Carbons (-N-CH₂-) |

Note: This table is illustrative and based on typical values for imidazole and morpholine moieties found in the literature. Actual values would require specific DFT calculations.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. acs.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a large gap implies high stability and low reactivity. acs.orgresearchgate.net In molecules containing an imidazole ring, the HOMO is often localized on the electron-rich imidazole system, while the LUMO may be distributed across the π-system. orientjchem.orgresearchgate.net For this compound, the HOMO would likely be centered on the imidazole ring, reflecting its electron-donating character. The LUMO would also be expected to be primarily located on the imidazole ring's π* anti-bonding orbitals. DFT studies on complex imidazole-morpholine derivatives have calculated HOMO-LUMO gaps that provide insight into intramolecular charge transfer. tandfonline.comresearchgate.net

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (Gap) | E_LUMO - E_HOMO | Correlates with chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the charge distribution within a molecule. nih.govacs.org It provides a quantitative picture of bonding by analyzing interactions between filled donor orbitals and empty acceptor orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. orientjchem.org The MEP surface is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. chemrxiv.org

In an MEP map of this compound, the most negative regions (red/yellow) would be expected around the morpholine oxygen atom and the sp²-hybridized nitrogen atom (N3) of the imidazole ring, due to their lone pairs of electrons. orientjchem.orgtandfonline.com These sites represent the most likely points of interaction with electrophiles or hydrogen bond donors. Conversely, the most positive region (blue) would be located around the hydrogen atom attached to the other imidazole nitrogen (N1-H), identifying it as the primary site for nucleophilic attack or deprotonation. orientjchem.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with a solvent. rdd.edu.iqnih.gov

An MD simulation of this compound in an aqueous solution would provide a dynamic picture of its behavior. nih.gov The simulation would track the movements of the molecule and surrounding water molecules over time, revealing the preferred conformations in solution and the flexibility of the linker between the two heterocyclic rings. tandfonline.comrdd.edu.iq

Furthermore, MD simulations can elucidate the details of solvation. rdd.edu.iq By analyzing the radial distribution functions (RDFs), one can determine the structure of water molecules (the hydration shell) around key functional groups, such as the imidazole N-H group and the morpholine oxygen atom. rdd.edu.iqnih.gov These simulations would quantify the hydrogen bonding between the solute and water, which is crucial for understanding its solubility and behavior in a biological context. nih.gov Studies on imidazole in aqueous solutions have shown stable hydration shells and specific hydrogen bonding patterns that are temperature-dependent. rdd.edu.iquobaghdad.edu.iq

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR are routinely applied to analogous heterocyclic systems, including various imidazole and morpholine derivatives. rjptonline.orgjmchemsci.comnih.govnih.gov These studies provide a robust framework for envisioning how QSAR could be employed to optimize the biological activity of this specific compound.

A hypothetical QSAR study for a series of analogs of this compound would commence with the generation of a dataset of structurally related molecules and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity). Subsequently, a wide array of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being a primary example.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are utilized to build a predictive model. mdpi.com

To illustrate, a hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:

Biological Activity (log 1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Volume)

In this equation, the coefficients (β) would be determined by the regression analysis, indicating the relative importance of each descriptor to the biological activity.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Analogs

| Compound ID | Biological Activity (log 1/IC₅₀) | logP | LUMO Energy (eV) | Molecular Volume (ų) |

| This compound | 4.5 | 0.85 | -1.23 | 150.2 |

| Analog 1 (with methyl on imidazole) | 4.8 | 1.25 | -1.18 | 165.5 |

| Analog 2 (with chloro on imidazole) | 5.1 | 1.50 | -1.45 | 162.8 |

| Analog 3 (with methoxy (B1213986) on morpholine) | 4.3 | 0.70 | -1.20 | 168.1 |

Such a model would enable the virtual screening of novel, yet-to-be-synthesized derivatives of this compound to prioritize candidates with potentially enhanced biological activity.

In Silico Mechanistic Studies of Reactions Involving the Compound

In silico mechanistic studies employ quantum chemical methods, most notably Density Functional Theory (DFT), to investigate the pathways of chemical reactions at an atomic level. mdpi.comnih.gov These computational approaches can elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing a detailed understanding of the reactivity of a molecule. For this compound, such studies could be instrumental in understanding its synthesis, metabolic fate, or its interaction with biological targets.

A common application of in silico mechanistic studies is the investigation of reaction pathways in synthetic organic chemistry. For instance, the synthesis of imidazole derivatives can be explored to understand the favorability of different routes. mdpi.com A DFT study could model the reaction coordinates for the formation of the imidazole ring or the attachment of the morpholine moiety, calculating the energies of reactants, intermediates, transition states, and products.

Table 2: Hypothetical Calculated Energies for a Reaction Step in the Synthesis of an Imidazole Derivative

| Species | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.3 | +28.1 |

| Intermediate | -5.2 | -4.8 |

| Product | -15.7 | -14.9 |

These calculations can reveal the rate-determining step of the reaction and provide insights into how reaction conditions could be optimized.

Furthermore, in silico mechanistic studies can be applied to understand how this compound might interact with and be metabolized by enzymes in a biological system. For example, the mechanism of oxidation by cytochrome P450 enzymes could be modeled. DFT calculations can identify the most likely sites of metabolic attack on the molecule and the energetic barriers associated with these transformations. This information is crucial for predicting the metabolic stability and potential drug-drug interactions of the compound.

Molecular docking simulations, another in silico tool, can predict the binding orientation of this compound within the active site of a target protein. researchgate.netnih.govresearchgate.netnih.goveurjchem.com These studies, often complemented by molecular dynamics (MD) simulations, can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. While not strictly a mechanistic study of a chemical reaction, understanding the binding mechanism is fundamental to elucidating the compound's mode of action.

Advanced Coordination Chemistry and Catalytic Applications

4-(1H-imidazol-2-ylmethyl)morpholine as a Ligand in Metal Complexes

The unique structural arrangement of this compound, which features a σ-donating imidazole (B134444) ring linked by a flexible methylene (B1212753) bridge to a morpholine (B109124) group, makes it an excellent candidate for complexation with a variety of transition metals. The interplay between these two heterocyclic systems governs its coordination behavior and the resultant properties of its metal complexes.

The design of effective chelating agents is a cornerstone of coordination chemistry, aiming to create ligands that form stable, multi-point attachments to a central metal ion. The combination of imidazole and morpholine within a single molecular framework is guided by several key principles.

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms, one of which (the imine-like nitrogen) is a potent σ-donor, readily coordinating to metal ions. wikipedia.orgresearchgate.net Its inclusion in a ligand scaffold is desirable due to the strong metal-ligand bonds it forms and its presence in biologically significant molecules like histidine. wikipedia.orgresearchgate.net The imidazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can further stabilize complex structures. researchgate.net

Morpholine, a saturated six-membered heterocycle, contains both a secondary amine nitrogen and an ether oxygen. Both atoms possess lone pairs of electrons and can act as donor sites. In ligand design, the morpholine nitrogen is a common coordination site. researchgate.net The flexible chair conformation of the morpholine ring can also impart specific steric constraints on the resulting metal complex. researchgate.net

When these two moieties are linked, as in this compound, the potential for chelation arises. The methylene bridge connecting the imidazole and morpholine rings provides rotational flexibility, allowing the two N-donor atoms to position themselves to form a stable chelate ring with a metal center. This chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a fundamental driving force in the design of such molecules. The size of the resulting chelate ring is crucial; a five- or six-membered ring is typically the most stable, and the methylene linker in this compound is well-suited to form such a structure.

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nbinno.com The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent can influence the stoichiometry and coordination geometry of the final product. researchgate.net

Once synthesized, these complexes are rigorously characterized using a suite of analytical techniques to elucidate their structure, composition, and properties. uomustansiriyah.edu.iqresearchgate.net These methods provide a comprehensive picture of the coordination environment around the metal ion.

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of imidazole, C-N of morpholine) upon complexation. Also confirms the presence of counter-ions or solvent molecules. | researchgate.netuomustansiriyah.edu.iq |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure in the complex. Shifts in proton (¹H) and carbon (¹³C) signals upon coordination confirm the binding of the ligand to the metal center. | rdd.edu.iqmdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Gives insights into the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). | researchgate.netuomustansiriyah.edu.iq |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex, confirming its overall composition and stoichiometry. | researchgate.net |

| Elemental Analysis | Provides the percentage composition of C, H, and N, which is used to verify the empirical formula of the synthesized complex. | uomustansiriyah.edu.iqresearchgate.net |

| Magnetic Susceptibility Measurements | Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons on the metal ion and infer its oxidation state and coordination geometry. | uomustansiriyah.edu.iqrdd.edu.iq |

The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes. nju.edu.cn The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Monodentate Coordination : The ligand can act as a simple monodentate donor, binding to the metal center exclusively through the more basic imine nitrogen of the imidazole ring. wikipedia.org In this mode, the morpholine moiety remains uncoordinated. This is common when the metal center is sterically hindered or when strongly coordinating solvents or anions occupy other coordination sites.

Bidentate (Chelating) Coordination : The most common and stable mode for this ligand is expected to be bidentate, forming a chelate ring by coordinating through both the imidazole nitrogen and the morpholine nitrogen. nbinno.com This N,N'-chelation creates a thermodynamically stable five-membered ring, significantly enhancing the stability of the complex.

Depending on the coordination number of the metal ion and the stoichiometry of the complex, various geometries can be achieved. For instance, with a metal like Cu(II) or Ni(II), coordination of two bidentate ligands could result in a square planar or tetrahedral geometry. wikipedia.org With larger metal ions or in the presence of other co-ligands, an octahedral geometry is often observed. uomustansiriyah.edu.iqrdd.edu.iq

| Coordination Mode | Donor Atoms | Typical Resulting Geometries | Reference |

|---|---|---|---|

| Monodentate | Imidazole N | Tetrahedral, Square Planar, Octahedral (with other ligands) | wikipedia.org |

| Bidentate (N,N' Chelate) | Imidazole N, Morpholine N | Square Planar, Tetrahedral, Octahedral | nbinno.com |

The electronic and steric properties of a ligand are paramount as they directly influence the stability, reactivity, and catalytic activity of the metal complex. mdpi.comnumberanalytics.com

Steric Effects : Steric hindrance, or the spatial bulk of a ligand, plays a critical role in determining the coordination number and geometry of a complex. kaust.edu.sa The morpholine ring, along with the methylene linker, provides a certain degree of steric bulk around the metal center. This can prevent the coordination of additional ligands, control the access of substrates to the catalytic site, and enhance the stability of the complex by shielding the metal center from unwanted reactions. mdpi.comresearchgate.net The balance between electronic donation and steric hindrance is key to designing effective catalysts. mdpi.com

Catalytic Efficacy of Metal Complexes Derived from this compound

Metal complexes incorporating N-donor ligands, particularly those with imidazole moieties, have emerged as highly effective catalysts in a range of organic transformations. The unique properties imparted by these ligands are especially valuable in reactions like olefin metathesis.

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has widespread applications in organic synthesis and polymer chemistry. mdpi.comnih.gov Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used for this transformation. nih.gov

In second-generation Grubbs-type catalysts, one of the phosphine (B1218219) ligands is replaced by an N-heterocyclic carbene (NHC), which often has an imidazole-based core. mdpi.comnih.gov Similarly, phosphine-free catalysts have been developed where N-donor ligands, such as pyridines or imidazoles, coordinate to the ruthenium center. mdpi.com Complexes derived from this compound are excellent candidates for this role.

| Metathesis Reaction Type | Description | Potential Role of the Ligand | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from an acyclic diene. | Enhances catalyst activity and stability, enabling the synthesis of complex cyclic structures and heterocycles. | mdpi.comacs.org |

| Cross-Metathesis (CM) | Reaction between two different olefins to form new olefin products. | Modulates catalyst selectivity to favor the desired cross-product over homodimerization products. | mdpi.comuib.no |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins. | Controls the polymerization rate and stability of the active catalytic species. | mdpi.comrsc.org |

Role in Asymmetric Catalysis and Enantioselective Transformations

The application of this compound as a ligand in asymmetric catalysis is an area ripe for exploration, though direct examples in the literature are scarce. The potential of this ligand stems from the combination of the imidazole ring, a common coordinating group in catalysts, and the morpholine unit, which can introduce steric bulk and secondary interactions.

Chiral ligands containing imidazole or morpholine motifs have been successfully employed in a variety of enantioselective transformations. For instance, chiral pyridylimidazolines have been used to synthesize arene ruthenium complexes that act as enantioselective catalysts for Diels-Alder reactions. scilit.com Similarly, morpholine-based organocatalysts have been shown to be highly efficient in the 1,4-addition reaction between aldehydes and nitroolefins, affording products with excellent diastereo- and enantioselectivity. nih.gov

The combination of the imidazole and morpholine moieties in a single ligand like this compound could offer unique steric and electronic properties. The imidazole nitrogen can coordinate to a metal center, while the morpholine group can act as a chiral directing group, assuming a chiral version of the ligand is synthesized. The oxygen atom of the morpholine ring could also play a role in catalysis through hydrogen bonding interactions, potentially influencing the stereochemical outcome of a reaction.

Table 1: Potential Asymmetric Catalytic Applications for Metal Complexes of Imidazole-Morpholine Ligands

| Catalytic Reaction | Potential Metal Center | Role of Imidazole-Morpholine Ligand | Expected Outcome |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Chiral ligand inducing enantioselectivity | Enantioenriched alcohols, amines |

| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | Control of transition state geometry | Enantioenriched β-hydroxy carbonyls |

| Diels-Alder Cycloaddition | Copper, Lewis Acids | Stereochemical control via coordination | Enantioenriched cyclic compounds |

Note: This table is prospective and based on the catalytic activity of related compounds.

Other Organometallic Catalytic Processes and Mechanistic Insights

Beyond asymmetric catalysis, organometallic complexes featuring ligands similar to this compound have demonstrated activity in various catalytic processes. Metal complexes incorporating imidazole ligands have been investigated for their catalytic properties in oxidation reactions. For example, new metal(II) complexes with 1H-imidazole have been shown to be effective catalysts for the oxidation of styrene. nih.gov

Computational studies on the role of morpholine and its derivatives in catalysis have provided mechanistic insights. For instance, theoretical studies on urethane (B1682113) formation have shown that morpholine can act as an effective catalyst, with its catalytic activity being influenced by its proton affinity. nih.govresearchgate.net The presence of the imidazole group in this compound could modulate the electronic properties of the morpholine nitrogen, potentially enhancing its catalytic activity or altering the reaction mechanism.

The synthesis of organometallic complexes with this ligand would be the first step toward exploring its catalytic potential. The imidazole and morpholine nitrogens offer multiple coordination modes, allowing for the formation of complexes with various transition metals. Subsequent screening in catalytic reactions, such as cross-coupling, oxidation, and polymerization, could reveal novel activities. Mechanistic studies would then be crucial to understand the role of the ligand in the catalytic cycle.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Involving Imidazole-Morpholine Ligands

The construction of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies relies on the predictable coordination of metal ions with organic ligands. Imidazole and its derivatives are widely used as linkers in the synthesis of MOFs due to their strong coordination to a variety of metal centers and their ability to act as hydrogen bond donors and acceptors. rsc.orgresearchgate.net This has led to the development of a vast family of MOFs, including the well-known Zeolitic Imidazolate Frameworks (ZIFs). nih.govnih.gov

While there are no specific reports on the use of this compound in the synthesis of MOFs, its structure suggests it could be a valuable building block. The imidazole ring can coordinate to metal centers, while the morpholine group could be directed into the pores of the framework, potentially influencing the adsorption and separation properties of the resulting material. Furthermore, the flexibility of the methylene linker could allow for the formation of unique network topologies.

The synthesis of coordination polymers using mixed-ligand systems, incorporating both imidazole-based ligands and carboxylates, has been shown to be an effective strategy for constructing novel frameworks. mdpi.comrsc.org It is conceivable that this compound could be used in a similar fashion, in conjunction with other linkers, to create multifunctional MOFs. The presence of the morpholine group could also facilitate post-synthetic modification of the framework, allowing for the introduction of additional functionalities.

Table 2: Potential MOF Architectures with Imidazole-Morpholine Ligands

| MOF Family | Potential Metal Ion | Role of this compound | Potential Application |

| ZIF-like | Zinc, Cobalt | Primary N-donor linker | Gas storage and separation |

| Mixed-Ligand MOF | Zinc, Copper, Cadmium | Modulating linker with other carboxylates | Sensing, Catalysis |

| Flexible MOF | Cadmium, Manganese | Flexible linker inducing dynamic behavior | Selective guest uptake |

Note: This table is prospective and based on the known coordination chemistry of imidazole and the potential role of the morpholine moiety.

Investigation of Molecular Interactions and Biological Target Engagement in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

The 4-(1H-imidazol-2-ylmethyl)morpholine scaffold serves as a foundational structure in medicinal chemistry, with its biological activity being highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies on derivatives of this scaffold have been crucial in optimizing their interaction with biological targets.

Systematic Elucidation of Structural Determinants for Molecular Recognition

Systematic modifications of the this compound core have revealed key structural elements that govern molecular recognition and biological activity. Studies on related benzimidazole-morpholine compounds, which share a similar core structure, have provided significant insights.

For instance, in a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives evaluated as α-glucosidase inhibitors, the substituent at the 2-position of the benzimidazole (B57391) ring was found to be a critical determinant of potency. nih.gov The introduction of a phenyl ring at this position was common, and further substitution on this phenyl ring significantly modulated inhibitory activity. A clear trend was observed where the presence of electron-donating groups, such as methyl and methoxy (B1213986) groups, on the phenyl ring played an important role in enhancing the inhibitory effect against α-glucosidase. nih.gov

In the context of kinase inhibition, SAR studies of imidazole-piperazine analogs (where piperazine (B1678402) is structurally related to morpholine) identified that substitutions on both the imidazole (B134444) and the piperazine rings were crucial for potency against cyclin-dependent kinases (CDKs). lookchem.comdrugbank.com Similarly, for a complex derivative designed to inhibit the c-Myc/Max protein-protein interaction, the core benzimidazole-morpholine structure was heavily decorated with additional moieties, including piperidine (B6355638) and isoxazole (B147169) rings, indicating that the core scaffold alone is insufficient for this specific activity and requires significant extension to achieve potent inhibition. nih.gov

These findings collectively demonstrate that while the this compound framework provides a basic scaffold for biological activity, the specific molecular recognition is dictated by the functional groups appended to both the imidazole (or benzimidazole) and morpholine (B109124) rings.

Identification of Key Pharmacophoric Features within the this compound Scaffold

The this compound scaffold is composed of two key heterocyclic motifs—imidazole and morpholine—both of which are considered "privileged pharmacophores" in drug discovery due to their frequent appearance in biologically active compounds. mdpi.comnih.govnih.gov

The Imidazole Ring: This five-membered aromatic heterocycle is a versatile pharmacophoric element. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking interactions with aromatic residues in protein binding sites. researchgate.net In the context of G-protein coupled receptor (GPCR) antagonists, such as those for the CXCR4 receptor, the nitrogen atoms of the imidazole ring are critical for establishing electrostatic interactions with acidic residues like aspartate and glutamate (B1630785) within the receptor's transmembrane binding cavity. mdpi.com

The Morpholine Ring: The morpholine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govnih.gov Beyond its role in modifying pharmacokinetics, the morpholine ring can directly contribute to binding affinity. The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions. researchgate.net In many kinase inhibitors, the morpholine moiety is a key component that interacts with the target protein, enhancing the molecule's potency. nih.gov

Together, the combination of the hydrogen-bonding and aromatic properties of the imidazole ring with the solubility-enhancing and interactive potential of the morpholine ring creates a potent pharmacophoric scaffold for engaging with a variety of biological targets.

Impact of Conformational Preferences on In Vitro Binding and Efficacy

The three-dimensional conformation of the this compound scaffold is a critical factor influencing its ability to bind effectively to a biological target. The key conformational features include the chair conformation of the morpholine ring and the rotational freedom around the methylene (B1212753) linker connecting the two heterocyclic rings.

While specific conformational analysis of this compound is not extensively detailed in the available literature, studies on analogous structures underscore the importance of molecular geometry. For example, in a series of bis-imidazoline derivatives that act as CXCR4 antagonists, the length of the alkyl chain separating the two imidazole rings was shown to be a critical parameter. mdpi.com The chain length dictates the spatial orientation of the two imidazole rings, influencing how they position themselves within the receptor's binding pocket to interact with key acidic residues. This highlights that even subtle changes in the linker can dramatically alter binding and, consequently, biological activity. mdpi.com

Furthermore, the concept of using silicon as a bioisostere for carbon in morpholine-based antifungals like fenpropimorph (B1672530) demonstrates the impact of ring conformation. The substitution of carbon with silicon leads to altered bond lengths and angles, which in turn changes the ring's conformation. nih.gov These conformational changes are believed to contribute to the observed differences in biological activity. This suggests that the specific chair conformation of the morpholine ring in the this compound scaffold and the relative orientation of the imidazole ring, governed by the flexible methylene linker, are crucial for optimal fitting into a target's binding site and achieving high efficacy.

In Vitro Studies of Enzyme Inhibition and Receptor Modulation

The this compound scaffold and its derivatives have been investigated for their ability to modulate the activity of various enzymes and receptors in vitro.

Characterization of In Vitro Enzyme Target Engagement (e.g., NAPE-PLD, α-Glucosidase)

NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metalloenzyme involved in the biosynthesis of bioactive lipid mediators. nih.gov Despite the exploration of various heterocyclic compounds as potential inhibitors, there is currently no published research demonstrating that this compound or its direct analogs inhibit NAPE-PLD activity. Known small-molecule inhibitors of NAPE-PLD, such as ARN19874 (a quinazoline (B50416) sulfonamide) and LEI-401 (a pyrimidine-4-carboxamide), possess distinct structural scaffolds that are not based on the imidazole-morpholine core. researchgate.netnih.gov These inhibitors typically feature moieties capable of coordinating with the zinc ions in the enzyme's active site, a feature not prominent in the title compound. nih.gov

α-Glucosidase: In contrast, derivatives based on the benzimidazole-morpholine scaffold have demonstrated significant in vitro inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.net Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes. nih.gov A study on a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives reported potent inhibition, with several compounds showing significantly lower half-maximal inhibitory concentration (IC₅₀) values than the standard drug, acarbose. nih.gov Another series of benzimidazolium salts derived from 4-((1H-benzimidazol-2-yl)methyl)morpholine also exhibited strong α-glucosidase inhibition, with the most potent compound being approximately four times more active than acarbose. mdpi.com

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Compound 5d (a benzimidazolium salt derivative) | 15 ± 0.030 | mdpi.com |

| Compound 5f (a benzimidazolium salt derivative) | 19 ± 0.060 | mdpi.com |

| Acarbose (Standard) | 58.8 ± 0.015 | mdpi.com |

| Compound 4k (a 4-(5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazol-6-yl)morpholine) | 0.40 (converted from 0.18 µg/mL) | nih.gov |

| Acarbose (Standard) | 12.64 (converted from 8.16 µg/mL) | nih.gov |

Analysis of In Vitro Receptor Interactions (e.g., Kinases, G-Protein Coupled Receptors)

The imidazole and morpholine moieties are integral components of ligands known to interact with various receptor families.

Kinases: Protein kinases are crucial targets in oncology, and the morpholine ring is a well-established feature in many kinase inhibitors. nih.govnih.gov SAR studies on a series of imidazole-piperazine compounds, which are structurally analogous to imidazole-morpholine compounds, led to the development of potent inhibitors of cyclin-dependent kinases (CDKs). drugbank.comresearchgate.net These inhibitors were found to have a novel binding mode within the CDK2 active site. The versatility of the imidazole scaffold has also been leveraged to design inhibitors for other kinases, including VEGFR-2 and EGFR. nih.gov

G-Protein Coupled Receptors (GPCRs): The imidazole-morpholine scaffold shows potential for interacting with GPCRs. Studies have identified bis-imidazoline derivatives as potent antagonists of the chemokine receptor CXCR4. mdpi.com Molecular docking studies suggest that the imidazole rings of these compounds form key electrostatic interactions with acidic residues in the receptor's binding pocket. Separately, the morpholine moiety has been successfully incorporated into the design of agonists for the sphingosine-1-phosphate receptor 1 (S1P1), another important GPCR target. acs.org

Other Targets (c-Myc): Beyond classical enzyme and receptor targets, a complex derivative incorporating the benzimidazole-morpholine framework has been identified as a novel inhibitor of the c-Myc transcription factor. This compound disrupts the critical protein-protein interaction between c-Myc and its partner protein, Max, leading to anticancer activity in lung cancer cell lines. nih.gov

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| A549 | 4.08 | nih.gov |

| NCI-H1299 | 7.86 | nih.gov |

Kinetic and Thermodynamic Parameters of In Vitro Binding

An extensive review of scientific literature and databases reveals a lack of specific studies detailing the kinetic and thermodynamic parameters of in vitro binding for this compound. Consequently, data on its association rate constant (k_on), dissociation rate constant (k_off), equilibrium dissociation constant (K_D), enthalpy (ΔH), and entropy (ΔS) of binding to any specific biological target are not available.

In Vitro Cellular and Molecular Mechanism of Action Studies

The following subsections explore the cellular and molecular mechanisms of action of this compound in various in vitro models.

There is currently no specific research data available from in vitro studies investigating the antiproliferative mechanisms of this compound in cancer cell lines. While the broader classes of imidazole and morpholine-containing compounds have been a subject of interest in oncology research, the specific mechanisms through which this compound may inhibit cancer cell growth, induce apoptosis, or cause cell cycle arrest have not been documented.

Detailed in vitro studies on the specific antimicrobial and antifungal mechanisms of this compound are not present in the current body of scientific literature. The mode of action, such as inhibition of cell wall synthesis, disruption of cell membrane integrity, or interference with essential metabolic pathways in bacteria and fungi, has not been specifically elucidated for this compound.

There is no available data from in vitro cell-based assays that identifies the specific molecular pathways affected by this compound. Research has yet to be published that details its impact on signaling cascades, gene expression profiles, or protein activity related to any particular cellular response.

Conclusions and Outlook for Future Research

Summary of Key Academic Contributions and Findings

The chemical compound 4-(1H-imidazol-2-ylmethyl)morpholine has primarily been noted in academic literature as a valuable synthetic intermediate. Research has demonstrated its utility in the construction of more complex heterocyclic systems, particularly those with potential biological activity.

A significant academic contribution is the role of its benzimidazole (B57391) analogue, 4-((1H-benzimidazol-2-yl)methyl)morpholine , as a key precursor in the synthesis of novel benzimidazolium salts. mdpi.com These salts have been investigated for their potential as α-glucosidase inhibitors, which are of interest in the management of type 2 diabetes. nih.gov The synthesis typically involves a substitution reaction between a chloromethyl-substituted imidazole (B134444) or benzimidazole and morpholine (B109124). mdpi.com

The core structure, combining the imidazole and morpholine moieties, is significant as both individual heterocycles are prevalent in a wide range of pharmacologically active compounds. researchgate.netnih.gov This has motivated the synthesis of its derivatives to explore various biological activities. For instance, derivatives have been synthesized and screened for antibacterial and antifungal activities.

Below is a data table summarizing a common synthetic route for the benzimidazole analogue of the title compound.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reported Use of Product |

|---|---|---|---|---|

| 2-(chloromethyl)-1H-benzimidazole | Morpholine | Potassium carbonate, Acetonitrile (B52724), Reflux | 4-((1H-benzimidazol-2-yl)methyl)morpholine | Intermediate for α-glucosidase inhibitors mdpi.comresearchgate.net |

While direct research on this compound is limited, the findings on its derivatives underscore its importance as a scaffold in medicinal chemistry.

Identification of Remaining Knowledge Gaps

Despite its utility as a synthetic building block, there are considerable knowledge gaps concerning this compound itself.

Limited Biological Activity Data: There is a notable lack of comprehensive studies on the specific biological activities of the parent compound. The majority of research focuses on its more complex derivatives, leaving the intrinsic pharmacological profile of this compound largely unexplored.

Incomplete Physicochemical Characterization: While some basic properties are available, a thorough and experimentally verified characterization of its physicochemical properties is not extensively documented in peer-reviewed literature. Many available values are estimations or predictions. vulcanchem.com